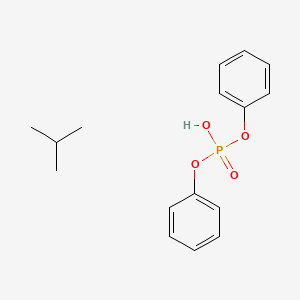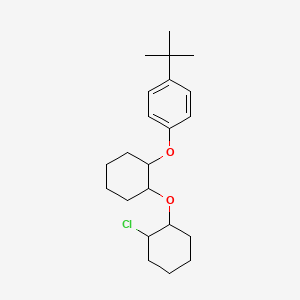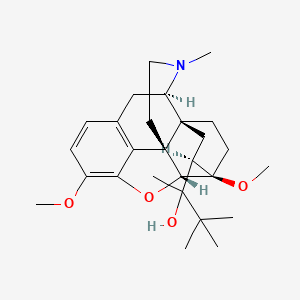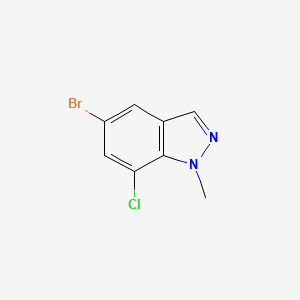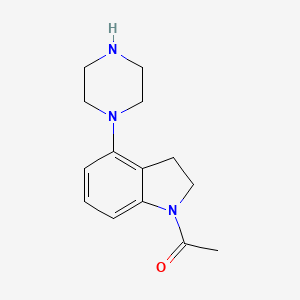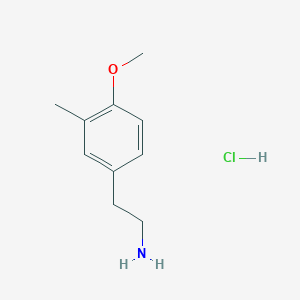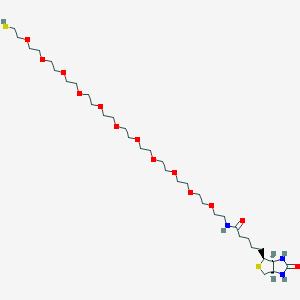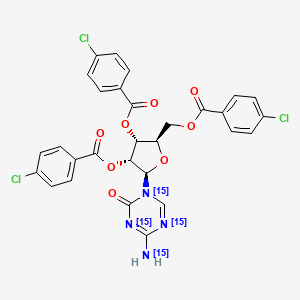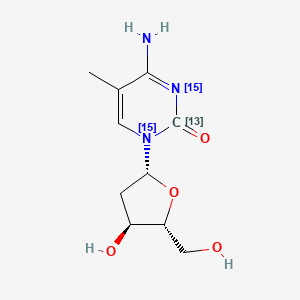
H-gGlu(OBn)-Glu(OMe)-OMe.Cl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is a synthetic compound that belongs to the class of peptides. This compound is characterized by the presence of two glutamic acid residues, one of which is benzylated (OBn) and the other is methylated (OMe). The compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by selective benzylation and methylation. The process begins with the protection of the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc). The carboxyl groups are then protected using benzyl and methyl esters. The protected glutamic acid derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and yield.
化学反应分析
Types of Reactions
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the glutamic acid residues.
Reduction: Reduced forms of the benzyl and methyl esters.
Substitution: Substituted derivatives with new functional groups replacing the benzyl and methyl groups.
科学研究应用
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.
相似化合物的比较
Similar Compounds
H-gGlu-Glu-OMe: A similar compound without the benzyl group.
H-gGlu(OBn)-Glu-OH: A compound with a free carboxyl group instead of the methyl ester.
Uniqueness
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in research for studying the effects of these modifications on peptide behavior and function.
属性
分子式 |
C19H27ClN2O7 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC 名称 |
[(2S)-5-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]amino]-1,5-dioxo-1-phenylmethoxypentan-2-yl]azanium;chloride |
InChI |
InChI=1S/C19H26N2O7.ClH/c1-26-17(23)11-9-15(19(25)27-2)21-16(22)10-8-14(20)18(24)28-12-13-6-4-3-5-7-13;/h3-7,14-15H,8-12,20H2,1-2H3,(H,21,22);1H/t14-,15-;/m0./s1 |
InChI 键 |
KROGIBCTXPZUHL-YYLIZZNMSA-N |
手性 SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
规范 SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
